Product packaging for beta-Tocopherol(Cat. No.:CAS No. 148-03-8)

beta-Tocopherol

Cat. No.: B122126
CAS No.: 148-03-8
M. Wt: 416.7 g/mol
InChI Key: WGVKWNUPNGFDFJ-DQCZWYHMSA-N
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Description

Classification and Structural Distinctions within the Tocopherol Family

The eight vitamers of vitamin E all share a chromanol ring with a hydroxyl group and a hydrophobic side chain. wikipedia.org The hydroxyl group is responsible for the antioxidant activity, while the side chain allows for penetration into biological membranes. wikipedia.org The distinction between tocopherols (B72186) and tocotrienols lies in this side chain: tocopherols have a saturated phytyl tail, whereas tocotrienols have an unsaturated tail with three double bonds. aocs.org

Within the tocopherol family, the four forms (alpha, beta, gamma, and delta) are differentiated by the number and position of methyl groups on the chromanol ring. wikipedia.orgaocs.org

Alpha-tocopherol (B171835) (α-tocopherol): Contains three methyl groups at positions 5, 7, and 8 of the chromanol ring.

Beta-tocopherol (β-tocopherol): Possesses two methyl groups at positions 5 and 8. nih.gov

Gamma-tocopherol (B30145) (γ-tocopherol): Has two methyl groups at positions 7 and 8.

Delta-tocopherol (B132067) (δ-tocopherol): Features a single methyl group at position 8. d-nb.info

This structural variation, particularly the methylation pattern on the chromanol ring, significantly influences the biological activity of each tocopherol. aocs.org

Table 1: Structural Distinctions of Tocopherols

Tocopherol Form Methyl Group Positions on Chromanol Ring
Alpha (α) 5, 7, 8
Beta (β) 5, 8
Gamma (γ) 7, 8

Historical Trajectory and Evolution of Academic Research on this compound

The discovery of vitamin E dates back to 1922 by Evans and Bishop. researchgate.net Initial research focused on its role in reproduction. Subsequent studies led to the isolation and identification of the different tocopherol forms. This compound was isolated from wheat germ oil. thegoodscentscompany.com Early research acknowledged its antioxidant properties, though it was considered to have less activity than alpha-tocopherol. nih.govthegoodscentscompany.com For a considerable period, research on vitamin E was predominantly centered on alpha-tocopherol due to its higher biological activity and abundance in the human body. researchgate.netmdpi.com However, as analytical techniques advanced, the distinct roles and properties of other tocopherols, including this compound, began to garner more scientific attention.

Current Research Landscape and Academic Significance of this compound

Contemporary research has moved beyond viewing this compound as merely a less active form of vitamin E. Studies are now exploring its specific biological functions and potential health implications. While alpha-tocopherol is a potent scavenger of reactive oxygen species, research indicates that other tocopherols have unique attributes. researchgate.net For instance, gamma-tocopherol is more effective at trapping reactive nitrogen species. researchgate.net

Recent investigations into this compound have highlighted its antioxidant capabilities. It has been shown to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and inhibit the expression of cyclooxygenase-2 (COX-2) induced by lipopolysaccharides in macrophage cells. caymanchem.com Some studies suggest that this compound may have distinct cellular effects. For example, it was found to be more readily absorbed by mouse splenocyte cells and induced lymphocyte proliferation at lower concentrations compared to alpha-tocopherol. oup.com

Furthermore, prospective studies have indicated a potential L-shaped relationship between dietary this compound intake and the risk of chronic kidney disease progression and all-cause mortality in individuals with pre-existing chronic kidney disease. oup.com This suggests a potential protective role at certain intake levels. The current academic landscape emphasizes the need to understand the individual contributions of each tocopherol to human health, moving away from a singular focus on alpha-tocopherol. researchgate.net Research continues to investigate the non-antioxidant roles of tocopherols, including their influence on signal transduction and gene expression. skinident.worldmdpi.com

Table 2: Mentioned Compounds

Compound Name
Alpha-tocopherol
This compound
Gamma-tocopherol
Delta-tocopherol
Alpha-tocotrienol
Beta-tocotrienol
Gamma-tocotrienol
Delta-tocotrienol
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Cyclooxygenase-2 (COX-2)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₈H₄₈O₂ B122126 beta-Tocopherol CAS No. 148-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
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InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1
Source PubChem
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InChI Key

WGVKWNUPNGFDFJ-DQCZWYHMSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Source PubChem
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Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O
Source PubChem
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Molecular Formula

C28H48O2
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DSSTOX Substance ID

DTXSID10873424, DTXSID30884931
Record name DL-beta-Tocopherol
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Record name (R,R,R)-beta-Tocopherol
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Molecular Weight

416.7 g/mol
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Physical Description

Solid
Record name beta-Tocopherol
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CAS No.

148-03-8, 16698-35-4
Record name β-Tocopherol
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Record name (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel-
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Record name 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
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Record name [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
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Record name .BETA.-TOCOPHEROL, DL-
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Melting Point

< 25 °C
Record name beta-Tocopherol
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Biochemical Pathways of Beta Tocopherol

Biosynthesis of Tocopherols (B72186) in Photosynthetic Organisms

The synthesis of all tocopherols, including beta-tocopherol, occurs within the plastids of higher plants and other photosynthetic organisms. researchgate.net The pathway converges two distinct metabolic routes: the shikimate pathway, which provides the aromatic chromanol ring, and the methylerythritol phosphate (B84403) (MEP) pathway, which generates the lipophilic phytyl tail. researchgate.netacs.org

Precursor Compounds and Enzymatic Steps Leading to this compound Synthesis

The biosynthesis of this compound is a multi-step enzymatic process. It begins with the condensation of two primary precursor compounds: homogentisic acid (HGA) and phytyl diphosphate (B83284) (PDP). nih.govmdpi.com

The pathway branches after the formation of the intermediate 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). One branch leads to the formation of γ- and α-tocopherols, while the other leads to δ- and β-tocopherols. The synthesis of this compound specifically follows the latter branch. First, MPBQ is cyclized by the enzyme tocopherol cyclase (TC) to produce δ-tocopherol. frontiersin.org In the final step, the enzyme γ-tocopherol methyltransferase (γ-TMT) catalyzes the methylation of δ-tocopherol to yield this compound. nih.govfrontiersin.orgmdpi.com

Table 1: Enzymatic Steps in this compound Synthesis

Step Substrate(s) Enzyme Product
1 Homogentisic acid (HGA) + Phytyl diphosphate (PDP) Homogentisate (B1232598) Phytyltransferase (HPT) 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ)
2 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) Tocopherol Cyclase (TC) δ-Tocopherol
3 δ-Tocopherol γ-Tocopherol Methyltransferase (γ-TMT) β-Tocopherol
Genetic Regulation of Tocopherol Biosynthesis Relevant to this compound Precursors

The synthesis of the precursor HGA is initiated by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is encoded by the PDS1 gene. nih.govmdpi.com The other precursor, PDP, can be supplied through the recycling of phytol (B49457) from chlorophyll (B73375) degradation, a process involving phytol kinase (VTE5) and phytyl phosphate kinase (VTE6). frontiersin.orgfrontiersin.org

The core pathway leading to this compound is governed by three key genes. The condensation of HGA and PDP is catalyzed by homogentisate phytyltransferase, encoded by the VTE2 gene. nih.govfrontiersin.org The subsequent cyclization of MPBQ to form δ-tocopherol is carried out by tocopherol cyclase, the product of the VTE1 gene. frontiersin.org The final methylation step, converting δ-tocopherol to this compound, is catalyzed by γ-tocopherol methyltransferase, which is encoded by the VTE4 gene. nih.govmdpi.com The expression levels of these genes, particularly VTE1 and VTE4, directly influence the accumulation of δ- and this compound.

Table 2: Key Genes in this compound Biosynthesis

Gene Encoded Enzyme Function in Pathway
PDS1 p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Catalyzes formation of HGA precursor. nih.govmdpi.com
VTE5 Phytol Kinase Involved in supplying the PDP precursor from chlorophyll recycling. frontiersin.orgfrontiersin.org
VTE2 Homogentisate Phytyltransferase (HPT) Catalyzes the first committed step, condensing HGA and PDP. nih.govfrontiersin.org
VTE1 Tocopherol Cyclase (TC) Cyclizes MPBQ to form δ-tocopherol. frontiersin.org
VTE4 γ-Tocopherol Methyltransferase (γ-TMT) Methylates δ-tocopherol to form this compound. nih.govmdpi.com

In Vivo Metabolism and Catabolism of this compound

Absorption and Initial Systemic Transport Mechanisms

The absorption of all dietary tocopherols, including this compound, occurs in the small intestine and is dependent on the presence of dietary fats. drugbank.commdpi.com Tocopherols are released from the food matrix and incorporated into mixed micelles, which facilitates their uptake by enterocytes. nih.govmdpi.com This uptake is thought to occur via passive diffusion, though membrane transport proteins such as Scavenger Receptor Class B Type 1 (SR-B1), CD36, and Niemann-Pick C1-like 1 (NPC1L1) may also play a role. mdpi.comresearchgate.net

Inside the enterocyte, tocopherols are packaged into chylomicrons. nih.govfao.org These lipoprotein particles are then secreted into the lymphatic system, eventually entering the bloodstream. nih.govcambridge.org Chylomicrons transport the absorbed tocopherols to the liver as chylomicron remnants. mdpi.comfao.orgfao.org During circulation, some tocopherol can be transferred to other lipoproteins, such as high-density lipoproteins (HDL). fao.orgfao.org

Hepatic Processing and Differential Affinities with Alpha-Tocopherol (B171835) Transfer Protein (α-TTP)

The liver is the central organ for regulating the body's vitamin E status. cambridge.orgmdpi.com Within hepatocytes, a specific cytosolic protein called the alpha-tocopherol transfer protein (α-TTP) plays a crucial role in discriminating between the different forms of tocopherol. mdpi.comcambridge.orgplos.org α-TTP preferentially binds to α-tocopherol and facilitates its incorporation into nascent very low-density lipoproteins (VLDL), which are then secreted into the circulation to supply tissues with this form of vitamin E. cambridge.orgwikipedia.org

This compound exhibits a significantly lower binding affinity for α-TTP compared to α-tocopherol. nih.govpnas.orgnih.gov Research indicates that the relative affinity of this compound for α-TTP is approximately 38% to 50% that of α-tocopherol. mdpi.comcambridge.orgnih.gov This lower affinity means that this compound is less efficiently retained and distributed throughout the body. Instead, it is more readily directed towards metabolic breakdown and excretion, which explains its lower concentration in plasma and tissues relative to α-tocopherol. mdpi.comwikipedia.org

Table 3: Relative Binding Affinities of Tocopherols for α-TTP

Tocopherol Form Relative Affinity for α-TTP (%)
RRR-α-Tocopherol 100
β-Tocopherol 38
γ-Tocopherol 9
δ-Tocopherol 2

Source: Data compiled from Hosomi et al. (1997) nih.gov

Side-Chain Oxidation Pathways and Metabolite Formation (e.g., Carboxychromanols)

Tocopherols that are not selected by α-TTP for incorporation into VLDL, such as the majority of this compound, undergo catabolism in the liver. mdpi.com The metabolic pathway involves the progressive shortening of the phytyl side chain. nih.govresearchgate.net

The initial and rate-limiting step is an ω-hydroxylation reaction, where a hydroxyl group is added to the terminal carbon of the phytyl tail. skinident.worldmdpi.comresearchgate.net This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP4F2, located in the endoplasmic reticulum. nih.govmdpi.com The resulting 13'-hydroxychromanol is then oxidized, likely by alcohol and aldehyde dehydrogenases, to form a 13'-carboxychromanol (13'-COOH). mdpi.commdpi.com

Following the formation of the terminal carboxyl group, the side chain is shortened through a series of β-oxidation cycles, which occur in both peroxisomes and mitochondria. mdpi.comnih.gov Each cycle removes two- or three-carbon units, leading to the formation of various intermediate-chain carboxychromanols. mdpi.comskinident.world The final product of this degradation pathway is a water-soluble metabolite known as carboxyethyl-hydroxychroman (CEHC). nih.govresearchgate.net For this compound, the end product is β-CEHC, which is then conjugated (e.g., with glucuronic acid) and excreted in the urine. wikipedia.org

Table 4: Major Steps in the Catabolism of this compound

Step Location Key Enzymes/Processes Product
1. ω-Hydroxylation Endoplasmic Reticulum Cytochrome P450 (CYP4F2) β-Tocopherol-13'-hydroxychromanol
2. ω-Oxidation Cytosol/Mitochondria Dehydrogenases β-Tocopherol-13'-carboxychromanol (13'-COOH)
3. β-Oxidation Peroxisomes & Mitochondria β-oxidation enzymes Intermediate carboxychromanols and final product, β-CEHC

Excretion Pathways of this compound Metabolites

The elimination of this compound from the body is a complex process that occurs subsequent to its metabolic transformation, primarily in the liver. Unlike alpha-tocopherol, which is preferentially retained in the body due to the action of the hepatic alpha-tocopherol transfer protein (α-TTP), other forms of tocopherol, including this compound, are more readily metabolized and excreted. researchgate.netchiro.org The lower binding affinity of this compound to α-TTP means it is recognized more like a xenobiotic, leading to its efficient catabolism and subsequent removal. researchgate.netmdpi.com The excretion of its metabolites occurs through two primary routes: fecal and urinary excretion. lumenlearning.com

The metabolic process begins with the hepatic ω-hydroxylation of the phytyl side chain, a reaction catalyzed by cytochrome P450 enzymes (CYP4F2/CYP3A4). drugbank.comnih.gov This initial step is followed by the oxidation of the terminal methyl group to a carboxyl group, forming 13'-carboxychromanol (13'-COOH). nih.govmdpi.com This molecule then undergoes a series of successive β-oxidation cycles, which progressively shorten the side chain. drugbank.comnih.gov This catabolic pathway generates a series of metabolites with varying side-chain lengths, which dictates their ultimate excretion route. drugbank.comnih.gov

Fecal Excretion

The major route for the elimination of tocopherol metabolites is through the feces, which can account for over 70-80% of the administered dose. drugbank.comnih.gov Fecal excretion is the primary pathway for:

Unabsorbed this compound : A significant portion of ingested this compound may not be absorbed in the intestine and is eliminated directly in the feces.

Long-Chain Carboxychromanols : Metabolites with longer side chains, such as 13'-carboxychromanol (13'-COOH) and the products of the initial β-oxidation cycles like 11'-carboxychromanol (11'-COOH), are primarily excreted in the bile and then eliminated in the feces. drugbank.comnih.gov These long-chain metabolites are less water-soluble and are therefore not readily filtered by the kidneys for urinary excretion. drugbank.com Unconjugated 13'-COOH is the predominant metabolite found in feces, accounting for over 45-60% of total excreted metabolites. nih.gov

Urinary Excretion

The kidneys provide a secondary route for the excretion of more water-soluble tocopherol metabolites. lumenlearning.com As the β-oxidation process continues, the phytyl side chain is shortened, leading to the formation of intermediate- and short-chain metabolites. drugbank.com These include carboxymethylhexylhydroxychromanol (CMBHC) and the final end-product, 2-(2'-carboxyethyl)-6-hydroxychroman (CEHC). drugbank.com

The increased polarity of these shorter-chain metabolites facilitates their excretion in the urine. drugbank.com To further enhance their water solubility and facilitate renal clearance, these metabolites are often conjugated with glucuronic acid or sulfate (B86663) in a phase II detoxification reaction. mdpi.commdpi.com Therefore, urine primarily contains the conjugated forms of short- and intermediate-chain carboxychromanols. mdpi.comdrugbank.com While other tocopherols like gamma- and delta-tocopherol (B132067) may be almost quantitatively converted to their respective CEHCs and excreted in the urine, this compound follows a similar, albeit less extensively studied, pathway. chiro.org

The table below summarizes the key metabolites of this compound and their primary excretion routes.

Metabolite CategorySpecific MetabolitesPrimary Excretion RouteForm of Excretion
Long-Chain Metabolites 13'-carboxychromanol (13'-COOH), 11'-carboxychromanol (11'-COOH), 9'-carboxychromanol (9'-COOH)Feces (via bile)Unconjugated
Intermediate-Chain Metabolites Carboxymethylhexylhydroxychromanol (CMHHC)Urine & FecesConjugated (Glucuronides/Sulfates)
Short-Chain Metabolites Carboxyethyl-hydroxychroman (CEHC)UrineConjugated (Glucuronides/Sulfates)

Molecular and Cellular Mechanisms of Beta Tocopherol Action

Antioxidant Mechanisms of Beta-Tocopherol

As a lipophilic molecule, this compound is primarily located within cellular membranes and lipoproteins, where it can directly counter lipid-damaging oxidative processes. skinident.world Its antioxidant function is rooted in the chemical structure of its chromanol ring.

This compound functions as a potent, non-enzymatic antioxidant within the lipid phase of biological membranes. skinident.worldnih.gov Its primary role is to protect polyunsaturated fatty acids from lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS). fao.orgmdpi.com The core of this protective mechanism lies in its ability to scavenge lipid peroxyl radicals (LOO•), which are key propagators of the peroxidation chain. skinident.worldnih.gov

The process begins when a free radical abstracts a hydrogen atom from a polyunsaturated fatty acid, creating a lipid radical (L•). This radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical. This compound intervenes at this critical stage by donating the hydrogen atom from the hydroxyl group on its chromanol ring to the peroxyl radical. mdpi.comwikipedia.org This action neutralizes the peroxyl radical, converting it into a more stable lipid hydroperoxide (LOOH) and halting the propagation of the chain reaction. skinident.world The resulting beta-tocopheroxyl radical is relatively stable and less reactive due to the delocalization of the unpaired electron within the chromanol ring structure. skinident.world This stability prevents it from initiating new oxidation chains. The tocopheroxyl radical can then be recycled back to its active tocopherol form by other antioxidants, such as vitamin C (ascorbate), in aqueous compartments. nih.govnih.gov

Due to its fat-soluble nature, this compound is strategically positioned within the phospholipid bilayer of cell membranes, the primary site of lipid peroxidation. fao.orgwikipedia.orgnih.gov This localization allows it to efficiently intercept peroxyl radicals at their point of origin, providing crucial protection for the structural integrity and function of the membrane. nih.govnih.gov

The antioxidant potency of tocopherol isomers is not uniform and can vary depending on the experimental system and conditions. In many in vitro models, the reactivity of tocopherols (B72186) towards peroxyl radicals follows the order: alpha > beta ≈ gamma > delta. skinident.worldcaldic.com This order is largely attributed to the number and position of methyl groups on the chromanol ring, which influence the electron-donating ability of the hydroxyl group. mdpi.com

However, the relative antioxidant activity can change under different conditions. For instance, at higher temperatures (50-100°C), the order of antioxidant activity has been observed to be delta > gamma > beta > alpha. oxirischemicals.com In some assay systems, such as those measuring scavenging of the DPPH radical, the order has been reported as gamma-tocopherol (B30145) > alpha-tocopherol (B171835) > delta-tocopherol (B132067) ≈ this compound. researchgate.net Another study using a vitamin C equivalent antioxidant capacity assay found the order to be gamma > delta > alpha > beta. researchgate.net

IsomerRelative Antioxidant Activity (in vitro, general)Relative Biological Activity (in vivo)
Alpha-TocopherolHighest100%
This compoundIntermediate~50%
Gamma-TocopherolIntermediate to High~10%
Delta-TocopherolLower~1%

Radical Scavenging and Lipid Peroxidation Inhibition in Biological Membranes

Non-Antioxidant Molecular Interactions of this compound

Beyond its role as a free radical scavenger, this compound, like other tocopherols, engages in molecular interactions that are not directly related to its antioxidant capacity. These non-antioxidant functions often involve the modulation of cellular signaling, gene expression, and membrane biophysics. However, the effects of this compound in these areas are often distinct from, and typically less potent than, those of alpha-tocopherol.

A key non-antioxidant function attributed to alpha-tocopherol is the inhibition of Protein Kinase C (PKC) activity. skinident.worldcambridge.org This inhibition is specific to alpha-tocopherol and is not replicated by this compound, even though both have similar antioxidant properties. cambridge.orgmolvis.orgtandfonline.com Studies have shown that in vascular smooth muscle cells, alpha-tocopherol inhibits cell proliferation by downregulating PKC activity, an effect not observed with this compound. nih.govresearchgate.net

In Chinese hamster ovary (CHO) cells, however, both alpha- and this compound were found to inhibit PKC activity. nih.gov This suggests that the modulatory effects of tocopherol isomers on signaling pathways like PKC can be cell-type specific. nih.gov The inability of this compound to consistently mimic the PKC-inhibitory effects of alpha-tocopherol underscores that this action is not a general property of the tocopherol class but is specific to the molecular structure of the alpha-isomer. skinident.worldcambridge.org This specificity points to a mechanism beyond simple antioxidant action, likely involving direct or indirect interactions with components of the signaling cascade that are sensitive to the precise stereochemistry of the chromanol ring. skinident.worldmolvis.org

Alpha-tocopherol has been identified as a regulator of gene expression, influencing the transcription of various genes involved in lipid metabolism, cell adhesion, and inflammation. skinident.worldresearchgate.netresearchgate.net Research indicates that this compound does not share these regulatory properties. skinident.world For example, alpha-tocopherol can up-regulate the expression of α-tropomyosin in vascular smooth muscle cells, an effect not seen with this compound. cambridge.org

Similarly, studies on the expression of the hepatic alpha-tocopherol transfer protein show it can be induced by both alpha- and this compound, indicating some shared influence on genes related to their own metabolism. cambridge.org However, for many other genes, the regulatory effect is exclusive to the alpha-isomer. For instance, in A7r5 vascular smooth muscle cells, alpha-tocopherol, but not this compound, was found to activate AP-1-mediated gene expression. nih.gov In contrast, in CHO cells, both isomers activated gene expression. nih.gov This highlights that the influence of tocopherols on transcriptional regulation is highly specific, depending on both the isomer and the cellular context. nih.gov The general observation is that alpha-tocopherol possesses a unique capacity to modulate gene transcription that this compound largely lacks. skinident.worldacs.org

Tocopherols, by virtue of their amphipathic nature, integrate into biological membranes and can influence their physical properties. mdpi.comuwindsor.ca The chromanol head group orients near the membrane surface, while the phytyl tail extends into the hydrophobic core. This positioning allows tocopherols to affect membrane fluidity, stability, and the packing of phospholipid acyl chains. tandfonline.comuwindsor.ca

Alpha-tocopherol, in particular, has been shown to stabilize membranes by interacting with fatty acids and the products of lipid hydrolysis, such as lysophospholipids. tandfonline.com It can also inhibit the activity of membrane-bound enzymes like phospholipase A2 (PLA2), an effect attributed to its influence on the membrane substrate rather than direct enzyme inhibition. tandfonline.comcapes.gov.br Other tocopherols, including this compound, also exhibit this inhibitory effect on PLA2, but to a lesser extent. tandfonline.comcapes.gov.br The degree of PLA2 inhibition by different tocopherol isomers correlates with their location within the bilayer, suggesting that the structural differences between isomers affect their interaction with membrane lipids. capes.gov.brnih.gov Specifically, the chromanol head of alpha-tocopherol resides closer to the membrane surface and inhibits PLA2 most effectively, while other isomers that sit deeper in the membrane are less inhibitory. nih.gov This suggests a biophysical role for tocopherols in maintaining membrane integrity that is distinct from their chemical antioxidant function. capes.gov.br

Influence on Gene Expression and Transcriptional Regulation (or lack thereof, as compared to Alpha-Tocopherol)

This compound's Role in Specific Cellular Processes

This compound, a form of vitamin E, participates in a variety of cellular processes, although its mechanisms of action are often distinct from, and in some cases less potent than, the more-studied alpha-tocopherol. Research highlights that this compound's influence is not solely defined by its antioxidant capacity but also involves the specific modulation of enzyme activity, gene expression, and cell adhesion. thegoodscentscompany.comcambridge.org Unlike alpha-tocopherol, this compound does not significantly inhibit protein kinase C (PKC) activity in vascular smooth muscle cells. frontiersin.orgcaymanchem.com This distinction underscores the unique roles each tocopherol isomer plays at the cellular level.

Modulation of Enzyme and Protein Activity

This compound has been shown to influence the activity of specific enzymes and proteins involved in cellular function. In B16 melanoma cells, it can inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) production. medchemexpress.com Furthermore, while alpha-tocopherol is a known inhibitor of Protein Kinase C (PKC), this compound does not demonstrate the same potent effect. frontiersin.orgcaymanchem.com In fact, some research suggests it can prevent the inhibition of PKC activity that is otherwise caused by d-alpha-tocopherol. medchemexpress.com This differential impact on PKC is a key finding, as it indicates that the cellular signaling effects are not a general property of all tocopherols but are specific to the isomer. cambridge.org

Regulation of Gene Expression

The influence of this compound on gene expression is highly specific and differs significantly from that of alpha-tocopherol. Notably, at a concentration of 100 μM, this compound inhibits the lipopolysaccharide (LPS)-induced expression of the cyclooxygenase-2 (COX-2) gene in mouse RAW 264.7 macrophage cells. caymanchem.comlipidmaps.org However, it does not modify the expression of the α-tropomyosin gene or the connective tissue growth factor (CTGF) gene in vascular smooth muscle cells, an effect observed with alpha-tocopherol. caymanchem.comahajournals.org This suggests that this compound's regulatory role in gene expression is targeted and not mediated by the same non-antioxidant mechanisms attributed to alpha-tocopherol. ahajournals.org

Influence on Cell Adhesion and Proliferation

This compound exhibits a modest ability to interfere with cell adhesion. In studies using human erythroleukemia (HEL) cells stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA), this compound produced an 11% inhibition of cell adhesion. chemfaces.com This effect is significantly less pronounced than the 44.5% inhibition observed with alpha-tocopherol under the same conditions. chemfaces.com The mechanism is linked to a reduced expression of integrins on the cell surface; this compound was found to be less effective than its alpha-counterpart in down-regulating integrins α4 and α5. medchemexpress.comchemfaces.com In contrast to alpha-tocopherol, this compound does not inhibit the proliferation of smooth muscle cells. cambridge.orgcaymanchem.com

Role in Apoptosis and Melanogenesis

Research into the apoptosis-inducing capabilities of vitamin E vitamers has shown that this compound is largely ineffective in this process. Studies on estrogen-responsive (MCF7) and estrogen-nonresponsive (MDA-MB-435) human breast cancer cell lines found that this compound did not induce apoptosis. nih.gov This stands in contrast to delta-tocopherol and various tocotrienols, which were effective apoptotic inducers in the same cell lines. nih.gov

However, this compound does play a role in melanogenesis. In B16 melanoma cells, treatment with this compound at a concentration of 250 µg/mL resulted in a 28% inhibition of melanin synthesis, an effect linked to its ability to inhibit the expression of tyrosinase and tyrosinase-related protein-2 (TRP-2). medchemexpress.com

Interactive Data Table: Cellular Effects of this compound

Cellular ProcessCell LineKey FindingReference
Enzyme Activity Vascular Smooth Muscle CellsDoes not inhibit Protein Kinase C (PKC) activity, unlike α-tocopherol. frontiersin.orgcaymanchem.com
Gene Expression Mouse RAW 264.7 MacrophagesInhibits LPS-induced Cyclooxygenase-2 (COX-2) gene expression. caymanchem.comlipidmaps.org
Cell Adhesion Human Erythroleukemia (HEL) CellsShows 11% inhibition of PMA-induced cell adhesion. chemfaces.com
Apoptosis Human Breast Cancer (MCF7, MDA-MB-435)Ineffective in inducing apoptosis. nih.gov
Melanogenesis B16 Melanoma CellsInhibits melanin synthesis by 28% and downregulates tyrosinase expression. medchemexpress.com

Biological Activities and Systemic Roles of Beta Tocopherol

Role in Oxidative Stress Mitigation in Biological Systems

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the aging process and the development of numerous chronic diseases. nih.gov Antioxidants like beta-tocopherol play a crucial role in neutralizing these reactive species, thereby protecting cells from damage. nih.govcaringsunshine.com

The antioxidant capabilities of tocopherols (B72186), including this compound, have been extensively studied in both laboratory (in vitro) and living organism (in vivo) settings. mdpi.com These compounds act as "chain breakers" in the process of lipid peroxidation, a key event in oxidative damage to cell membranes. nih.govmdpi.com They achieve this by donating a hydrogen atom to lipid peroxyl radicals, thus halting the damaging chain reaction. nih.govmdpi.comnih.gov

In vitro studies have demonstrated the significant antioxidant potential of this compound. For instance, one study found that this compound isolated from corn oil exhibited strong antioxidant activity, as indicated by its IC50 value of 83.954±2.849 ppm in a tyrosinase enzyme inhibition assay. iaescore.comuad.ac.id Another in vitro study comparing the antioxidant capacities of different tocopherols found that at higher concentrations (100 mg/L), this compound's antioxidant capacity was lower than that of gamma- and delta-tocopherol (B132067). researchgate.net However, at lower concentrations (5 and 10 mg/L), the antioxidant capacities of the four tocopherols were comparable. researchgate.net Interestingly, some in vitro research suggests the antioxidant activity of tocopherols can be ordered as α-tocopherol < β-tocopherol ≈ γ-tocopherol < δ-tocopherol in fats, oils, and lipoproteins. researchgate.net

In vivo studies have also provided evidence for the antioxidant effects of this compound. Research in the algae Chlamydomonas reinhardtii showed that the replacement of α-tocopherol with β-tocopherol in a strain deficient in xanthophyll led to enhanced resistance to photooxidative stress. asm.org This suggests that in certain biological contexts, this compound may be a more effective quencher of singlet oxygen or scavenger of lipid peroxyl radicals than alpha-tocopherol (B171835). asm.org

Interactive Data Table: In Vitro Antioxidant Activity of this compound

Study Focus Methodology Key Finding IC50 Value
Antioxidant activity of this compound from corn oilTyrosinase enzyme inhibition assayThis compound possesses significant antioxidant activity. iaescore.comuad.ac.id83.954±2.849 ppm iaescore.comuad.ac.id
Comparison of tocopherol antioxidant capacitiesABTS radical assayAt 100 mg/L, β-tocopherol showed lower antioxidant capacity than γ- and δ-tocopherol. researchgate.netresearchgate.netNot Applicable

The efficacy of antioxidants is often assessed by their ability to reduce biomarkers of oxidative damage. These biomarkers are molecules that are modified by oxidative stress and can be measured in biological samples like blood and urine.

Studies have shown that tocopherols can effectively reduce lipid peroxidation, a major form of oxidative damage to cell membranes. mdpi.com In one study, a mixture of tocopherols demonstrated a stronger inhibitory effect on lipid peroxidation than alpha-tocopherol alone. researchgate.net This suggests a synergistic action between the different tocopherol forms. While α-tocopherol is thought to prevent the initiation of lipid peroxidation, γ-tocopherol may be more effective at preventing its propagation. researchgate.net

Research has also explored the impact of tocopherols on DNA damage. For example, some studies have investigated the effect of vitamin E on levels of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage. mdpi.comoatext.com While some studies have shown that vitamin E intake can decrease levels of DNA oxidative adducts, others have reported no inhibitory effect or even an increase in DNA oxidative stress with α-tocopherol supplementation. oatext.com The specific impact of this compound on these DNA damage markers requires further investigation.

Interactive Data Table: Effect of Tocopherols on Oxidative Damage Biomarkers

Biomarker Effect of Tocopherol Supplementation Key Findings
Lipid PeroxidationInhibitionMixed tocopherols show a stronger inhibitory effect than alpha-tocopherol alone. researchgate.net
8-oxo-2'-deoxyguanosine (8-oxo-dG)InconsistentSome studies show a decrease in DNA oxidative adducts, while others show no effect or an increase. oatext.com

In Vitro and In Vivo Studies on this compound's Antioxidant Efficacy

Investigated Physiological Modulations

Beyond its antioxidant role, this compound has been investigated for its potential to modulate various physiological processes, including inflammation, neurological health, and kidney function.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. mdpi.com Some research suggests that different forms of vitamin E may have distinct effects on the inflammatory response. researchgate.netcapes.gov.br

While alpha-tocopherol has been more extensively studied for its anti-inflammatory properties, some evidence points to the potential anti-inflammatory effects of this compound. caringsunshine.comresearchgate.net It is believed that vitamin E's ability to protect polyunsaturated fatty acids in immune cell membranes from oxidation contributes to its immunomodulatory role. researchgate.net Some studies have suggested that while gamma-tocopherol (B30145) might have pro-inflammatory effects in certain contexts, this compound may exhibit anti-inflammatory properties in humans. researchgate.net However, it is important to note that much of the research on vitamin E and inflammation has focused on alpha-tocopherol or mixed tocopherols, and more specific research on this compound is needed to fully understand its role. caringsunshine.comnih.gov

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. teknoscienze.com This has led to research into the potential neuroprotective effects of antioxidants like vitamin E. caringsunshine.commdpi.commdpi.com

Observational studies have suggested a link between higher dietary intake of vitamin E and a lower risk of cognitive decline. caringsunshine.comcaringsunshine.com However, the specific role of this compound in brain health is still largely unclear and requires more focused investigation. caringsunshine.com Some research indicates that the entire vitamin E family, not just one or two forms, may play a role in memory processes. nyneurologists.com A study in Finland found that higher serum levels of γ-tocopherol and β-tocotrienol were associated with protection against memory disorders. nyneurologists.com Another study on elderly Koreans found that while there was no significant association with alpha-tocopherol, higher levels of beta-gamma tocopherol were linked to a lower risk of cognitive impairment, particularly in men and non-smokers/drinkers. koreamed.org

In vitro studies using neuronally differentiated human neuroblastoma cells have shown that β-, γ-, and δ-tocopherols completely inhibited lipid peroxidation initiated in the lipid phase, whereas α-tocopherol had almost no effect. nih.gov This suggests a potential neuroprotective role for these less-studied tocopherols.

Recent research has begun to explore the relationship between different tocopherol isoforms and kidney health. A prospective cohort study investigating dietary vitamin E intake and the progression of chronic kidney disease (CKD) found that different tocopherols have varying associations with CKD progression. nih.govoup.comresearchgate.net

Specifically, the study reported an L-shaped association for dietary this compound with the risks of both CKD progression and all-cause mortality. nih.govoup.comresearchgate.netphysiciansweekly.comresearchgate.net This suggests that higher intake of this compound is associated with a lower risk of these outcomes, but the benefit plateaus at a certain intake level. Another study following American adults from young adulthood to midlife also found that higher intakes of this compound and gamma-tocopherol were significantly associated with a lower incidence of CKD. researchgate.netnih.gov These findings highlight the potential importance of considering individual tocopherol isoforms when evaluating the role of vitamin E in kidney health. nih.govoup.comresearchgate.net

Interactive Data Table: Association of this compound with Chronic Kidney Disease (CKD)

Study Type Population Key Finding Association with CKD Progression
Prospective Cohort StudyPatients with CKDAn L-shaped association was found between dietary this compound and CKD progression and all-cause mortality. nih.govoup.comresearchgate.netphysiciansweekly.comresearchgate.netInverse
30-year Follow-up StudyAmerican AdultsHigher intake of this compound was significantly associated with a lower incidence of CKD. researchgate.netnih.govInverse

Distinct Effects on Smooth Muscle Proliferation

This compound exhibits distinct effects on the proliferation of smooth muscle cells when compared to other tocopherol isomers. Research indicates that this compound, unlike alpha-tocopherol, does not inhibit the proliferation of vascular smooth muscle cells. caymanchem.comresearchgate.netnih.gov Specifically, studies have shown that while alpha-tocopherol negatively regulates the proliferation of these cells at physiological concentrations, this compound is ineffective in this regard. researchgate.netnih.gov Furthermore, when used in combination, this compound can actually prevent the inhibitory effect that alpha-tocopherol has on smooth muscle cell growth. nih.govnih.gov

This lack of inhibitory action on smooth muscle cell proliferation by this compound is a key differentiator among the tocopherols. researchgate.net While alpha-, gamma-, and delta-tocopherol have all been shown to inhibit smooth muscle proliferation to some extent, this compound is the exception. researchgate.netcambridge.org This suggests that the mechanisms governing this cellular process are highly specific to the molecular structure of the tocopherol isomer.

Comparative Biological Activities Across Tocopherol Isomers

The various forms of tocopherol, including this compound, display a range of biological activities and potencies, leading to different health outcomes. These distinctions are largely attributed to their varying affinities for the alpha-tocopherol transfer protein (α-TTP) and their unique interactions with cellular components. cambridge.orgmdpi.com

Distinctions in Biological Potency and Health Outcomes Compared to Alpha-Tocopherol

Alpha-tocopherol is considered the most biologically active form of vitamin E, primarily because it is preferentially retained in the body. cambridge.orgmdpi.com The hepatic alpha-tocopherol transfer protein (α-TTP) has the highest affinity for RRR-alpha-tocopherol, which leads to its selective incorporation into nascent very low-density lipoproteins and subsequent distribution throughout the body. researchgate.net

In contrast, this compound has a lower binding affinity to α-TTP, estimated to be about 38% to 50% of that of alpha-tocopherol. cambridge.orgmdpi.com This results in lower plasma and tissue concentrations of this compound compared to alpha-tocopherol. nih.gov The biological potency of this compound, as determined by the rat fetal resorption-gestation test, is approximately 50% to 57% that of alpha-tocopherol. cambridge.orgcambridge.org

Beyond its role in vitamin E activity, alpha-tocopherol has been shown to have specific non-antioxidant functions, such as the inhibition of protein kinase C (PKC) activity, which is involved in cell signaling and proliferation. researchgate.netnih.govcambridge.org this compound does not inhibit PKC activity and, as a result, does not share alpha-tocopherol's ability to inhibit smooth muscle cell proliferation. researchgate.netnih.govcambridge.org In fact, this compound can counteract the PKC-inhibiting effect of alpha-tocopherol. nih.gov Furthermore, alpha-tocopherol is believed to act as a gene regulator, a property not attributed to this compound. skinident.world

FeatureThis compoundAlpha-Tocopherol
Biological Potency (relative to Alpha-Tocopherol) 50-57% cambridge.orgcambridge.org100% cambridge.org
Affinity for α-TTP (relative to Alpha-Tocopherol) ~38-50% cambridge.orgmdpi.com100% mdpi.com
Inhibition of Smooth Muscle Cell Proliferation No researchgate.netnih.govresearchgate.netYes researchgate.netnih.govnih.gov
Inhibition of Protein Kinase C (PKC) No researchgate.netnih.govYes researchgate.netnih.govnih.gov
Gene Regulation No observed properties skinident.worldBelieved to be a gene regulator skinident.world

Contrasting Biological Roles with Gamma- and Delta-Tocopherols

While this compound's biological activity is often compared to alpha-tocopherol, it also exhibits distinct characteristics when contrasted with gamma- and delta-tocopherols. In terms of biological potency based on the rat fetal resorption-gestation assay, this compound (at 57%) is more active than both gamma-tocopherol (37%) and delta-tocopherol (1.4%). cambridge.org

A significant difference lies in their effects on smooth muscle cell proliferation. As previously noted, this compound does not inhibit this process. researchgate.netcambridge.org In contrast, both gamma- and delta-tocopherol have been shown to be as effective as alpha-tocopherol in inhibiting the proliferation of smooth muscle cells. cambridge.org

Regarding antioxidant activity, the reactivity of tocopherols towards peroxyl radicals generally follows the order of alpha > beta ≈ gamma > delta. mdpi.com However, gamma-tocopherol possesses a unique capability not shared by this compound: the ability to trap reactive nitrogen species due to its unsubstituted C-5 position on the chromanol ring. researchgate.net This allows gamma-tocopherol to form 5-nitro-gamma-tocopherol, which may offer protective effects for mitochondrial function. researchgate.net

FeatureThis compoundGamma-TocopherolDelta-Tocopherol
Biological Potency (relative to Alpha-Tocopherol) 57% cambridge.org37% cambridge.org1.4% cambridge.org
Inhibition of Smooth Muscle Cell Proliferation No researchgate.netcambridge.orgYes cambridge.orgYes cambridge.org
Trapping of Reactive Nitrogen Species NoYes researchgate.netNot specified

Advanced Analytical and Research Methodologies in Beta Tocopherol Studies

Extraction and Sample Preparation Techniques for Biological Matrices

The effective extraction of β-tocopherol from biological samples is a critical first step that dictates the accuracy and reliability of subsequent analyses. Due to its lipophilic nature, β-tocopherol is often embedded within complex matrices such as lipids, proteins, and carbohydrates. The choice of extraction method depends on the sample type, with techniques tailored to handle everything from tissues and plasma to various food products. bioscientifica.comnih.gov

Common extraction and preparation techniques include:

Solvent Extraction: This is the most prevalent method for isolating tocopherols (B72186). Given their solubility in organic solvents, mixtures like hexane (B92381)/ethanol or hexane/ethyl acetate (B1210297) are frequently used to extract tocopherols from oily seeds, grains, and biological tissues. researchgate.netmdpi.com For solid food matrices, mechanical disruption through homogenization, sonication, or grinding often precedes solvent extraction to enhance recovery.

Saponification (Alkaline Hydrolysis): To release tocopherols from the lipid matrix and break down interfering fats, samples are often treated with a strong base, like potassium hydroxide, typically with heating. researchgate.net This process, known as saponification, is particularly useful for complex food and tissue samples. researchgate.netfrontiersin.org The addition of antioxidants such as ascorbic acid or pyrogallol (B1678534) during this step is crucial to prevent the degradation of tocopherols. bioscientifica.comoregonstate.edu

Deproteinization: In biological samples like plasma or serum, proteins can interfere with the extraction process. Therefore, a deproteinization step, commonly using ethanol, is performed to precipitate and remove proteins before solvent extraction. mdpi.com

Solid-Phase Extraction (SPE): SPE provides a more selective method for concentrating tocopherols and removing impurities from extracts. Silica cartridges can be used to effectively absorb and concentrate tocopherols from various sample extracts, offering a cleaner sample for chromatographic analysis. researchgate.net

Advanced Extraction Technologies: Modern techniques such as Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) offer alternatives that reduce solvent consumption and extraction time. researchgate.netcsic.es SFE, often using carbon dioxide, has shown high extraction efficiency for tocopherols. csic.es

Table 1: Overview of Extraction and Sample Preparation Methods for Beta-Tocopherol

Technique Principle Common Solvents/Reagents Target Matrices Key Advantages
Solvent Extraction Utilizes the lipophilic nature of tocopherols to dissolve them out of the sample matrix. Hexane, Ethanol, Methanol, Ethyl Acetate, Chloroform. nih.govoregonstate.edu Vegetable oils, seeds, grains, biological tissues, plasma. nih.gov Simple, widely applicable. researchgate.net
Saponification Alkaline hydrolysis breaks ester bonds, releasing tocopherols from the lipid matrix. researchgate.net Potassium Hydroxide (KOH), Ethanol. researchgate.net Complex foods, hard tissues. researchgate.net Improves extractability from complex matrices. researchgate.net
Deproteinization Precipitates proteins that can interfere with extraction. Ethanol. Plasma, serum, milk. Prevents protein interference.
Solid-Phase Extraction (SPE) Adsorbent material selectively retains tocopherols, which are then eluted with a solvent. researchgate.net Silica cartridges. researchgate.net Sample extracts requiring cleanup and concentration. researchgate.net Concentrates analyte, removes impurities. researchgate.net
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent. researchgate.netcsic.es Carbon Dioxide (CO2), often with a modifier like methanol. researchgate.net Low-moisture plant tissues, oils. researchgate.netcsic.es Environmentally friendly, reduced organic solvent use. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatography is the cornerstone for the separation and quantification of tocopherol isomers. The structural similarity between β-tocopherol and γ-tocopherol, which are positional isomers, presents a significant analytical challenge. bioscientifica.comeurisotop.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing tocopherols. researchgate.netfrontiersin.orgisotope.com Both normal-phase (NP) and reversed-phase (RP) systems are employed, with the choice significantly impacting the separation of isomers. unl.edumdpi.com

Normal-Phase (NP) HPLC: NP-HPLC is considered superior for resolving all tocopherol isomers, including the critical separation of β- and γ-tocopherols. nih.govresearchgate.netunl.edunih.gov This method typically uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane with a small amount of an alcohol like isopropanol (B130326) or diethyl ether). researchgate.netnih.gov By adjusting the mobile phase composition, excellent baseline separation of the positional isomers can be achieved. nih.gov

Reversed-Phase (RP) HPLC: RP-HPLC, commonly using a non-polar C18 column, is robust and offers reproducible retention times. mdpi.comresearchgate.net However, standard RP-HPLC systems often fail to separate β- and γ-tocopherols, leading to their co-elution and quantification as a combined peak (β+γ-tocopherol). bioscientifica.commdpi.comnih.gov Nevertheless, some specialized RP columns, such as those with a pentafluorophenyl (PFP) stationary phase or polymeric C30 columns, have demonstrated the ability to resolve these isomers. unl.eduresearchgate.net

Detection Methods: Several detectors can be coupled with HPLC for the quantification of β-tocopherol.

Fluorescence Detection (FLD): This is the most common and sensitive method for detecting tocopherols in biological samples due to their natural fluorescence. researchgate.netmdpi.com Typical excitation wavelengths are in the range of 290-296 nm, with emission wavelengths around 325-330 nm. researchgate.netmdpi.com

UV-Vis Detection: Tocopherols absorb UV light, typically with a maximum absorbance around 292-295 nm. nih.govresearchgate.net While less sensitive than FLD, UV detection is suitable for samples with high concentrations of tocopherols, such as vegetable oils. researchgate.netisotope.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural information, confirming the identity of the separated isomers. eurisotop.com

Table 2: Comparison of HPLC Modes for this compound Analysis

HPLC Mode Stationary Phase Mobile Phase Separation of β- and γ-Isomers Advantages Disadvantages
Normal-Phase (NP) Polar (e.g., Silica) researchgate.net Non-polar (e.g., Hexane/Isopropanol) nih.gov Yes, provides excellent separation. nih.govnih.gov Superior resolution of isomers. unl.edu Column stability, reproducibility issues, requires non-polar solvents. researchgate.net
Reversed-Phase (RP) Non-polar (e.g., C18, PFP) mdpi.com Polar (e.g., Methanol/Water, Acetonitrile) mdpi.comresearchgate.net Typically no, they co-elute on standard C18 columns. mdpi.com Separation is possible on specialized columns (e.g., PFP). Robust, reproducible, fast equilibration. mdpi.com Poor resolution of β- and γ-isomers on standard columns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for the simultaneous determination of all eight vitamin E isomers, including β-tocopherol. To make the tocopherols volatile for GC analysis, a derivatization step, typically silylation, is required.

While silylated β- and γ-tocopherols may co-elute in some GC methods, they can often be distinguished by their mass spectra. The fragmentation patterns provide unique ionic fingerprints that allow for their differentiation and quantification even when chromatographic separation is incomplete. GC-MS methods have been developed that achieve good separation of all eight isomers within a short analysis time (e.g., under 15 minutes). This technique is noted for its high sensitivity and accuracy, allowing for the detection of tocopherols at nanogram-per-milliliter levels.

Ultra-High-Pressure Liquid Chromatography (UPLC), also known as Ultra-Performance Liquid Chromatography (UPLC), utilizes columns with smaller particle sizes (<2 μm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.

UPLC has been successfully applied to the analysis of tocopherols, including β-tocopherol, in various matrices like vegetable oils, dietary supplements, and human plasma.

Speed: UPLC methods can achieve baseline separation of all four tocopherol isomers (α, β, γ, δ) in less than one minute using normal-phase chromatography. Reversed-phase UPLC methods can separate tocopherols and other fat-soluble vitamins in under 5 minutes.

Efficiency: The high efficiency of UPLC columns, such as bridged ethyl hybrid (BEH) C18 or pentafluorophenyl (PFP) columns, enables the baseline separation of structurally similar isomers.

Sensitivity: When coupled with fluorescence or photodiode array (PDA) detectors, UPLC provides low limits of quantification, making it suitable for analyzing samples with trace amounts of β-tocopherol. For instance, a UPLC-FLD method achieved a limit of quantification of 0.18 μM for β-tocopherol in human serum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Spectroscopic Techniques in this compound Research (e.g., Raman Spectroscopy for cellular effects)

Beyond chromatography, various spectroscopic techniques are utilized to characterize and study the effects of β-tocopherol. Methods like UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) are used for structural characterization and quantification.

Raman spectroscopy, in particular, has emerged as a valuable, non-invasive, label-free technique for monitoring the biochemical changes within single cells and tissues. It can be used to study the effects of oxidative stress and the protective role of antioxidants like tocopherols. By analyzing the vibrational modes of molecules, Raman spectroscopy can provide a detailed fingerprint of the cell's biochemical composition, including lipids, proteins, and nucleic acids. Researchers have used Raman imaging to visualize the distribution of tocopherols within cellular substructures and to track changes in response to oxidative damage. For example, shifts in the Raman bands corresponding to the chromanol ring can indicate the oxidation of tocopherol to tocopheryl quinone, providing direct evidence of its antioxidant activity within a cellular environment. This technique holds significant potential for elucidating the specific roles and mechanisms of action of β-tocopherol at a subcellular level.

Isotopic Labeling and Tracing Methodologies for Metabolic Studies

The study of β-tocopherol's absorption, distribution, metabolism, and excretion (ADME) has been greatly advanced by the use of stable isotope labeling. By replacing certain atoms in the tocopherol molecule with heavier isotopes (e.g., deuterium (B1214612) (²H or D) or carbon-13 (¹³C)), researchers can create "tagged" versions of the compound that are chemically identical but distinguishable by mass spectrometry (MS).

These labeled tocopherols serve as powerful tracers in both animal and human studies.

Pharmacokinetics: Researchers administer a known dose of a deuterium-labeled tocopherol (e.g., d₂-β-tocopherol or d₃-α-tocopherol) and track its appearance and disappearance in plasma and tissues over time. This allows for the precise calculation of absorption rates, plasma half-life, and tissue-specific accumulation. researchgate.neteurisotop.com

Metabolite Identification: When a labeled tocopherol is metabolized, its metabolites will also carry the isotopic label. By searching for these specific mass signatures in urine, feces, or plasma using LC-MS, scientists can identify and quantify the full spectrum of metabolic products, such as carboxyethyl-hydroxychromans (CEHCs).

Comparative Studies: Isotopic labeling allows for direct comparisons of the metabolic fate of different tocopherol isomers. For instance, by co-administering deuterium-labeled α-tocopherol and γ-tocopherol, studies have demonstrated that γ-tocopherol is metabolized and excreted more rapidly than α-tocopherol. Similar methodologies can be applied to compare the bioavailability and metabolism of β-tocopherol against other isomers.

Distinguishing Dietary vs. Endogenous Pools: Labeled tocopherols make it possible to distinguish the newly absorbed dietary vitamin from the existing pool already in the body, providing a clearer picture of vitamin E turnover and dynamics.

This methodology provides unparalleled specificity and sensitivity for elucidating the complex metabolic pathways of tocopherols, offering insights that are not achievable through the measurement of unlabeled compound concentrations alone. unl.edu

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental in elucidating the specific molecular mechanisms of this compound. These studies often compare its activity with other tocopherol isomers to understand its unique biological role.

In the context of cancer research, various cell lines have been employed to investigate the anti-proliferative and pro-apoptotic effects of tocopherols. For instance, studies on breast cancer cell lines, such as MCF-7 and MDA-MB-435, have explored the impact of different tocopherol isomers on cell growth. While gamma- and delta-tocopherol (B132067) often show significant inhibitory effects, the efficacy of this compound can vary. scienceopen.com Some research has indicated that in certain cancer cell lines, this compound exhibits less potent activity compared to its gamma and delta counterparts in inhibiting cell proliferation and inducing apoptosis. scienceopen.com

Research into neurodegenerative diseases, particularly Alzheimer's disease, has also utilized in vitro models to assess the neuroprotective potential of tocopherols. Studies using SH-SY5Y neuroblastoma cells, which can be modified to overexpress proteins involved in Alzheimer's pathology like the amyloid precursor protein (APP), have been instrumental. In some of these models, while alpha- and gamma-tocopherol (B30145) demonstrated effects on APP processing and the reduction of amyloid-beta (Aβ) levels, this compound, along with delta-tocopherol, showed no significant effects on these parameters. frontiersin.org However, other research has suggested that all tocopherol isomers, at high concentrations, can increase cell viability in these cell lines. frontiersin.org The varied outcomes highlight the complexity of tocopherol activity and the importance of the specific cellular context and experimental conditions.

The table below summarizes findings from selected in vitro studies on this compound.

Cell LineDisease ModelKey Findings for this compound
MCF-7, MDA-MB-435 Breast CancerIn some studies, showed less potent inhibition of cell proliferation compared to gamma- and delta-tocopherol. scienceopen.com
SH-SY5Y Alzheimer's DiseaseDid not significantly affect Amyloid Precursor Protein (APP) expression or amyloid-beta (Aβ-42) levels in some experiments. frontiersin.org

In Vivo Animal Models and Human Cohort Studies in this compound Research

In vivo animal models and human cohort studies are crucial for understanding the physiological relevance of this compound in health and disease, building upon the mechanistic insights from in vitro work.

Animal models have been instrumental in studying the effects of tocopherols in complex biological systems. In cancer research, rodent models are frequently used. For example, a gamma-tocopherol-rich mixture of tocopherols, which also contains this compound, has been shown to inhibit tumorigenesis in models of colon, prostate, mammary, and lung cancer. oup.comjfda-online.com These studies suggest a potential cancer-preventive role for the complete spectrum of tocopherols found in the diet. In the context of cardiovascular disease, animal models, such as apoE-deficient mice which are prone to atherosclerosis, have been used to study the effects of antioxidant supplementation. ahajournals.orgifcardio.org While some studies using combinations of antioxidants including alpha-tocopherol (B171835) and beta-carotene (B85742) have been conducted, the specific contribution of this compound alone is not always clear. ahajournals.org

Human cohort studies provide valuable epidemiological data on the association between tocopherol intake and disease risk. One of the most significant is the Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study, which was a large-scale, randomized, double-blind, placebo-controlled trial. nih.govnih.gov This study primarily investigated the effects of alpha-tocopherol and beta-carotene supplementation on cancer incidence in male smokers. nih.gov While the main focus was on alpha-tocopherol, baseline serum levels of other tocopherols were also measured in some analyses, providing some data on their associations with disease outcomes. ahajournals.org

Another notable study is the Southern Community Cohort Study, a nested case-control study which found that plasma levels of total tocopherols were inversely associated with lung cancer risk. aacrjournals.org This study measured plasma levels of α-, β/γ- (combined), and δ-tocopherols, indicating that higher levels of tocopherols, in general, might be protective. aacrjournals.org However, because beta- and gamma-tocopherol were measured together, the specific effect of this compound could not be isolated.

The table below summarizes key findings from selected in vivo and human cohort studies involving this compound.

Study TypeModel/CohortDisease FocusKey Findings Related to this compound
In Vivo Animal Model Rodent ModelsCancer (Colon, Prostate, Mammary, Lung)A gamma-tocopherol-rich mixture containing this compound showed inhibitory effects on tumorigenesis. oup.comjfda-online.com
Human Cohort Study Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) StudyCancer, Cardiovascular DiseasePrimarily focused on alpha-tocopherol, but provided a framework for analyzing associations of other tocopherols with disease risk. nih.govnih.govahajournals.org
Human Cohort Study Southern Community Cohort StudyLung CancerCombined plasma levels of beta/gamma-tocopherol were analyzed, showing an inverse association with lung cancer risk for total tocopherols. aacrjournals.org

Emerging Research Areas and Future Perspectives on Beta Tocopherol

Unexplored Molecular Targets and Signaling Pathways

While historically overshadowed by alpha-tocopherol (B171835), emerging research is beginning to illuminate the unique biological roles of beta-tocopherol, suggesting that its functions extend beyond its recognized antioxidant capabilities. ontosight.aicambridge.org Although studies specifically focused on this compound's molecular targets are limited, inferences can be drawn from the broader research on tocopherols (B72186), which indicates a complex interplay with cellular signaling cascades. researchgate.netnih.gov

Research has shown that tocopherols, in general, can modulate key signaling pathways, including those centered around protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). researchgate.netnih.gov For instance, alpha-tocopherol is known to inhibit PKC activity, which can influence cell proliferation and platelet aggregation. researchgate.netnih.govchula.ac.th However, this compound does not appear to share this specific inhibitory effect on PKC. cambridge.orgskinident.worldahajournals.org In fact, some evidence suggests that this compound can prevent the inhibition of cell growth and PKC activity caused by alpha-tocopherol. This antagonistic relationship points towards distinct and potentially opposing roles for these two vitamin E isomers in cellular regulation.

Furthermore, studies on gene expression have revealed that tocopherols can influence a wide array of genes involved in lipid metabolism, inflammation, and cell cycle control. researchgate.netnih.gov For example, alpha-tocopherol has been shown to regulate the expression of scavenger receptors like CD36 and SR-BI, which are involved in lipid uptake. researchgate.netnih.gov It also affects the expression of genes related to extracellular matrix proteins and inflammatory mediators. researchgate.netnih.govahajournals.org While direct evidence for this compound's role in regulating these specific genes is still emerging, its structural similarity to other tocopherols suggests it may also possess gene-regulatory functions, potentially through different mechanisms or by targeting alternative molecular pathways.

Recent investigations have also highlighted the potential for this compound to influence tyrosinase activity and melanin (B1238610) synthesis, indicating a possible role in dermatological processes. medchemexpress.com It has been observed to inhibit the expression of tyrosinase and tyrosinase-related protein-2 (TRP-2), leading to a reduction in melanin production in cell cultures. medchemexpress.com Additionally, this compound has been shown to inhibit the expression of certain integrins, which are crucial for cell adhesion. medchemexpress.comthegoodscentscompany.com These findings open up new avenues for exploring the molecular targets of this compound in skin health and cellular adhesion processes.

The differential effects of alpha- and this compound, despite their similar antioxidant capacities, underscore the likelihood of unexplored, non-antioxidant-related molecular targets for this compound. cambridge.orgahajournals.org Future research should aim to identify these unique targets and elucidate the specific signaling pathways through which this compound exerts its biological effects. This could involve proteomic and genomic approaches to identify proteins and genes that are specifically modulated by this compound, independent of other tocopherol isomers.

Interplay with Other Bioactive Compounds and Synergistic Effects

Within the vitamin E family, the interaction between different tocopherol isomers is complex. For instance, high supplementation with alpha-tocopherol has been shown to decrease the plasma concentrations of other tocopherols, including beta- and gamma-tocopherol (B30145). researchgate.net This competitive interaction is important to consider in nutritional studies and highlights the need to evaluate the effects of tocopherols in combination rather than in isolation. While much of the research has focused on the synergy between alpha-tocopherol and other antioxidants, the principles may extend to this compound as well.

Selenium, an essential trace element, also works in concert with vitamin E to protect against oxidative damage. nih.gov Selenocysteine-containing enzymes, such as glutathione (B108866) peroxidase, are crucial for reducing lipid hydroperoxides to non-toxic alcohols, a process that complements the radical-scavenging action of tocopherols. nih.govresearchgate.net The combination of selenium and vitamin E has been shown to have synergistic effects in reducing lipid oxidation. nih.gov

Furthermore, interactions with other dietary compounds, such as flavonoids, have been investigated. For example, some flavonoids have been shown to regenerate tocopherols from their radical forms, potentially leading to a synergistic antioxidant effect. researchgate.net However, the nature of this interaction can vary depending on the specific tocopherol and flavonoid involved. One study reported a synergistic radical-scavenging effect for delta-tocopherol (B132067) in the presence of certain flavonoids, while the antioxidant activity of alpha-, beta-, and gamma-tocopherol was decreased. researchgate.net

The table below summarizes some of the key interactions between tocopherols and other bioactive compounds.

Interacting CompoundType of Interaction with TocopherolsPotential Outcome
Alpha-tocopherol CompetitiveHigh doses can decrease plasma levels of other tocopherols. researchgate.net
Vitamin C (Ascorbic Acid) SynergisticRegenerates tocopherols from their radical form, enhancing antioxidant defense. nih.gov
Selenium SynergisticWorks with tocopherols to reduce lipid peroxidation. nih.govnih.gov
Flavonoids (e.g., Epicatechin) Variable (Synergistic or Antagonistic)Can regenerate some tocopherols but may decrease the activity of others. researchgate.net
Lycopene (B16060) SynergisticThe combination of alpha-tocopherol and lycopene can inhibit prostate tumor cell proliferation. chula.ac.th
Beta-carotene (B85742) Combined SupplementationStudied in combination with alpha-tocopherol in large-scale trials for cancer and chronic disease prevention. mdpi.comtandfonline.commdpi.com

These interactions underscore the importance of considering the entire dietary matrix when evaluating the biological significance of this compound. Future research should focus on elucidating the specific synergistic and antagonistic effects of this compound with a wider range of bioactive compounds to better understand its role in human health.

Genetic Influences on this compound Metabolism and Efficacy

The metabolism and biological efficacy of this compound, like other forms of vitamin E, are significantly influenced by genetic factors. Polymorphisms in genes that encode proteins involved in the absorption, transport, and metabolism of tocopherols can lead to interindividual variations in vitamin E status and response to supplementation. nih.govmdpi.com

Several key genes have been identified as having a significant impact on vitamin E homeostasis. The alpha-tocopherol transfer protein (α-TTP) , encoded by the TTPA gene, plays a crucial role in the preferential secretion of alpha-tocopherol from the liver into the bloodstream. nih.govmdpi.comnih.gov This protein has a much lower affinity for this compound, which is a primary reason for the lower circulating levels of this isomer compared to alpha-tocopherol. nih.gov Genetic variations in the TTPA gene, such as single nucleotide polymorphisms (SNPs), have been associated with differences in serum alpha-tocopherol concentrations and response to vitamin E supplementation. nih.govnih.govnih.gov While the direct impact of these polymorphisms on this compound levels is less studied, the selectivity of α-TTP inherently dictates the metabolic fate of this compound.

Other genes involved in lipid and vitamin E transport also play a role. These include:

Scavenger receptor class B member 1 (SR-BI) , encoded by the SCARB1 gene, is involved in the intestinal uptake of vitamin E. nih.govnih.gov Polymorphisms in SCARB1 have been linked to variations in plasma tocopherol concentrations. nih.gov

Cluster of differentiation 36 (CD36) is another scavenger receptor implicated in the intestinal absorption of vitamin E. nih.govnih.gov SNPs in the CD36 gene have been associated with plasma alpha-tocopherol levels. nih.govuece.br

Apolipoproteins , such as those encoded by the APOE, APOA4, and APOA5 genes, are involved in the transport of lipoproteins that carry vitamin E in the circulation. mdpi.comuece.broup.com Genetic variations in these genes can influence circulating vitamin E concentrations. mdpi.comuece.br

Cytochrome P450 enzymes , particularly CYP4F2 , are involved in the catabolism (breakdown) of tocopherols. nih.gov A common variant in the CYP4F2 gene is associated with higher plasma alpha-tocopherol levels, likely due to decreased metabolism of all tocopherols. nih.gov

The table below provides a summary of key genes and their influence on vitamin E metabolism.

GeneProteinFunctionInfluence on Tocopherol Status
TTPA Alpha-tocopherol transfer protein (α-TTP)Preferentially binds and transports alpha-tocopherol from the liver. nih.govmdpi.comnih.govPolymorphisms can affect circulating alpha-tocopherol levels and response to supplementation. nih.govnih.gov
SCARB1 Scavenger receptor class B member 1 (SR-BI)Involved in the intestinal absorption and hepatic uptake of tocopherols. nih.govnih.govGenetic variants may influence plasma tocopherol concentrations. nih.gov
CD36 Cluster of differentiation 36Facilitates intestinal uptake of tocopherols. nih.govnih.govPolymorphisms have been associated with variations in plasma alpha-tocopherol levels. nih.govuece.br
APOE Apolipoprotein EComponent of lipoproteins that transport tocopherols. uece.brThe apoE4 genotype has been linked to differences in plasma uptake of alpha-tocopherol. mdpi.com
CYP4F2 Cytochrome P450 4F2Involved in the metabolic breakdown of tocopherols. nih.govGenetic variants can lead to higher plasma tocopherol levels due to slower catabolism. nih.gov

Understanding the genetic basis for variations in this compound metabolism is crucial for personalized nutrition and for identifying individuals who may have different requirements for or responses to vitamin E. Future research in this area should aim to characterize the specific effects of genetic polymorphisms on the absorption, distribution, and excretion of this compound, moving beyond the current primary focus on alpha-tocopherol.

Development of Novel Research Tools and Methodologies

Advancements in analytical techniques are crucial for deepening our understanding of the specific roles of this compound. The development of more sensitive, specific, and efficient methods for the detection and quantification of vitamin E isomers in various biological matrices is an ongoing area of research.

High-Performance Liquid Chromatography (HPLC) remains the most widely used technique for the analysis of tocopherols. aocs.orgnih.gov Both normal-phase (NP) and reversed-phase (RP) HPLC are employed. aocs.org

Normal-Phase HPLC can effectively separate all four tocopherol isoforms (alpha, beta, gamma, and delta). mdpi.com

Reversed-Phase HPLC is often faster but may have difficulty separating beta- and gamma-tocopherols, which can co-elute. aocs.orgmdpi.com

Various detectors can be coupled with HPLC to enhance sensitivity and selectivity:

Ultraviolet (UV) Detection: Tocopherols absorb UV light around 290-300 nm, but this method may lack the sensitivity required for samples with low concentrations. aocs.orgnih.gov

Fluorescence Detection (FLD): This is the preferred technique for most biological samples due to its higher sensitivity and selectivity. aocs.orgmdpi.com

Mass Spectrometry (MS): Coupling HPLC with MS provides high specificity and allows for the identification and quantification of tocopherols and their metabolites. mdpi.com

Recent advancements include the use of Ultra-High-Pressure Liquid Chromatography (UPLC) , which offers faster and more efficient separation of tocopherols. aocs.org Additionally, novel online methods that combine HPLC with post-column reactions, such as the formation of a phosphomolybdenum complex, have been developed to detect and quantify various antioxidant species, including tocopherols. acs.org

For sample preparation, various extraction techniques are used, including the Folch method (chloroform and methanol), n-hexane extraction, and supercritical fluid extraction (SFE) with carbon dioxide, which is considered a "green" technology. mdpi.comresearchgate.net

The table below summarizes some of the analytical methodologies used for tocopherol analysis.

TechniquePrincipleAdvantagesLimitations
Normal-Phase HPLC-UV/FLD Separation based on polarity. mdpi.comGood separation of all four tocopherol isomers. mdpi.comMay require non-aqueous mobile phases.
Reversed-Phase HPLC-UV/FLD Separation based on hydrophobicity. aocs.orgFaster analysis times. aocs.orgCo-elution of beta- and gamma-tocopherols can occur. aocs.orgmdpi.com
HPLC-MS Separation coupled with mass-based detection. mdpi.comHigh specificity and sensitivity; allows for metabolite identification. mdpi.comHigher equipment cost and complexity.
UPLC Uses smaller particle size columns for higher efficiency. aocs.orgVery fast and efficient separations. aocs.orgRequires specialized high-pressure equipment.
Optical Sensor-Based Methods Colorimetric reaction with an immobilized reagent. tubitak.gov.trFast, simple, and suitable for on-site analysis. tubitak.gov.trMay measure total tocopherol content rather than individual isomers. tubitak.gov.tr

The development of these advanced analytical tools is essential for accurately measuring this compound levels in tissues and biological fluids, distinguishing it from other isomers, and identifying its specific metabolites. This will be critical for elucidating its unique metabolic pathways and biological functions.

Addressing Gaps in Understanding this compound's Unique Biological Significance

Despite being one of the eight naturally occurring forms of vitamin E, this compound remains one of the least studied. cambridge.org A significant gap in our knowledge is the full spectrum of its unique biological roles, independent of its antioxidant function and distinct from the more extensively researched alpha- and gamma-tocopherols. cambridge.orgnih.gov

One of the primary reasons for the historical lack of focus on this compound is its relatively low abundance in the diet and in human tissues compared to alpha- and gamma-tocopherol. cambridge.orgresearchgate.net Furthermore, the biological activity of vitamin E has traditionally been defined by the ability of alpha-tocopherol to prevent fetal resorption in rats, a definition that inherently favors this specific isomer. wikipedia.org This has led to a research landscape where this compound is often used as a control to demonstrate the non-antioxidant, specific effects of alpha-tocopherol. cambridge.orgahajournals.org

However, emerging evidence suggests that this compound may have distinct biological functions. For example, its ability to inhibit tyrosinase activity and melanin synthesis points to a potential role in skin pigmentation. medchemexpress.com Additionally, the observation that this compound can counteract the inhibitory effects of alpha-tocopherol on protein kinase C (PKC) and cell growth suggests a complex regulatory interplay between these isomers. medchemexpress.com In some experimental systems, such as in a xanthophyll-deficient strain of algae, the replacement of alpha-tocopherol with this compound enhanced resistance to photooxidative stress, indicating that under certain conditions, this compound may have superior protective effects. asm.org

Key questions that remain to be answered include:

What are the specific molecular targets and signaling pathways that are uniquely modulated by this compound?

Does this compound have specific roles in tissues where it might be more concentrated or have a higher turnover rate?

How do genetic variations in transport and metabolic proteins, beyond the well-studied alpha-TTP, specifically affect the bioavailability and function of this compound?

What are the full implications of the antagonistic relationship between beta- and alpha-tocopherol in cellular signaling?

To address these knowledge gaps, future research should employ a multi-pronged approach. This includes:

Targeted in vitro and in vivo studies: Designing experiments that specifically investigate the effects of this compound, rather than using it solely as a control.

Advanced "omics" technologies: Utilizing genomics, proteomics, and metabolomics to identify the specific genes, proteins, and metabolic pathways affected by this compound.

Focus on non-traditional roles: Exploring the potential functions of this compound in areas beyond antioxidant defense, such as dermatology, cell signaling, and gene regulation.

Re-evaluation of dietary significance: Considering the potential for synergistic effects with other dietary components that might enhance the biological activity of this compound.

By shifting the research focus to address these unanswered questions, a more complete and nuanced understanding of the unique biological significance of this compound can be achieved, potentially revealing novel roles for this underappreciated member of the vitamin E family.

Q & A

Q. What experimental models are commonly used to study beta-Tocopherol's antioxidant mechanisms, and what methodological considerations are critical?

this compound’s antioxidant properties are often evaluated in in vitro cell adhesion assays (e.g., human erythroleukemia cells [HEL] treated with phorbol esters like PMA) and animal models focusing on oxidative stress biomarkers . Key considerations include:

  • Dose standardization : this compound’s activity varies by concentration; suboptimal doses may fail to replicate physiological conditions.
  • Control for isomer interference : Alpha-Tocopherol, the dominant vitamin E form, may confound results if not isolated .
  • Measurement techniques : HPLC or LC-MS is preferred for quantifying serum/plasma levels due to high specificity .

Q. How do genetic factors influence this compound accumulation in plants, and what breeding strategies are employed to enhance its content?

In sunflower seeds, this compound biosynthesis is controlled by the Tph1 gene. Researchers use induced mutagenesis (e.g., ethyl methane sulfonate) and QTL mapping to identify loci associated with tocopherol profiles . Key steps include:

  • Screening germplasm : Analyzing >900 accessions to identify high this compound variants.
  • Crossbreeding : Crossing high-beta-Tocopherol lines with agronomically robust cultivars.
  • Validation : Field trials to assess stability under environmental stressors .

Q. What are the primary challenges in isolating this compound from biological samples for quantitative analysis?

Separation from other tocopherol isomers (alpha, gamma, delta) requires chromatographic optimization:

  • Column selection : Reverse-phase C18 columns with methanol/water gradients improve resolution.
  • Sample pretreatment : Solid-phase extraction (SPE) to remove lipids and proteins.
  • Standardization : Use of deuterated internal standards (e.g., d6-alpha-Tocopherol) to correct for matrix effects .

Advanced Research Questions

Q. Why do clinical trials show contradictory results for this compound’s role in cancer prevention, particularly in smokers?

The ATBC Study (n=29,133 male smokers) found this compound supplementation did not reduce lung cancer risk, while beta-carotene increased incidence by 16–25% . Potential explanations include:

  • Pro-oxidant effects : Beta-carotene may act as a pro-oxidant in high-oxygen environments (e.g., smokers’ lungs) .
  • Baseline nutrient status : Participants with low baseline serum alpha-Tocopherol showed heightened susceptibility to oxidative DNA damage, complicating this compound’s protective role .
  • Trial design limitations : Fixed-dose regimens (50 mg/day) may not account for individual metabolic variability .

Q. How can researchers reconcile this compound’s protective effects in prostate cancer with its null effects in other cancers?

In the ATBC Study, this compound reduced prostate cancer incidence by 32% and mortality by 41%, likely via androgen signaling modulation and apoptosis induction . However, these effects are tissue-specific:

  • Gene expression profiling : this compound upregulates Nrf2 in prostate cells but not in lung tissue.
  • Survival analysis : Cox models adjusted for smoking intensity, alcohol intake, and serum cholesterol levels revealed prostate-specific survival benefits (HR=0.67 for high serum this compound) .

Q. What methodological improvements are needed to clarify this compound’s interaction with other micronutrients in clinical studies?

The ATBC and CARET trials highlighted interactions between this compound, beta-carotene, and alcohol:

  • Stratified randomization : Subgroup analyses showed beta-carotene’s adverse effects were amplified in heavy drinkers (RR=1.35) .
  • Nutrient co-administration : Synergistic/antagonistic effects (e.g., alpha-Tocopherol blunting this compound absorption) require factorial designs .
  • Biomarker integration : Pre- and post-intervention serum measurements to track compliance and metabolic turnover .

Q. How can genetic engineering advance this compound production in crops, and what are the trade-offs?

Targeted mutagenesis (e.g., CRISPR-Cas9) of the Tph1 gene in sunflower and maize enhances this compound yield but may reduce seed viability:

  • Phenotypic trade-offs : High this compound lines often exhibit lower alpha-Tocopherol, compromising vitamin E activity .
  • Field trials : Multi-location testing to assess environmental stability (e.g., heat tolerance during seed maturation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between observational studies and RCTs on this compound’s health effects?

Observational studies link high dietary this compound to reduced cancer risk, while RCTs show null or harmful effects. Key considerations:

  • Confounding factors : Diet-derived this compound correlates with fiber/phytonutrient intake, which RCTs exclude .
  • Dose-response discordance : Supplements deliver isolated high doses, unlike gradual dietary intake.
  • Population selection : RCTs often target high-risk groups (e.g., smokers), whereas observational studies include broader cohorts .

Q. What statistical approaches are optimal for analyzing this compound’s survival benefits in cancer patients?

The ATBC Study used Kaplan-Meier survival curves and Cox proportional hazards models adjusted for:

  • Time-dependent covariates : Serum this compound levels at baseline and follow-up.
  • Competing risks : Deaths from non-cancer causes were treated as censored events .
  • Sensitivity analyses : Testing robustness across histologic subtypes (e.g., adenocarcinoma vs. squamous cell carcinoma) .

Q. Why do in vitro and in vivo antioxidant assays yield conflicting results for this compound?

this compound shows stronger in vitro antioxidant capacity than alpha-Tocopherol but lower in vivo bioavailability due to:

  • Tissue distribution : Alpha-Tocopherol-binding proteins in the liver preferentially retain alpha-Tocopherol, limiting this compound’s systemic uptake .
  • Redox cycling : this compound’s chromanol ring structure may regenerate oxidized intermediates less efficiently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.